Methanesulfonato[di-t-butyl(n-butyl)phosphine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane
Description
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane adduct (hereafter referred to as the target compound) is a third-generation palladacycle precatalyst used in cross-coupling reactions. Its molecular formula is C₂₅H₄₀NO₃PPdS, with a formula weight (FW) of 572.05 . The compound features a di-t-butyl(n-butyl)phosphine ligand, which provides a balance of steric bulk and electron-donating properties, and a 2'-amino-1,1'-biphenyl-2-yl backbone that stabilizes the palladium center.
The target compound is designed for Suzuki-Miyaura couplings, amination reactions, and arylation of alcohols and phenols, with a minimum purity of 98% . It is patented under PCT/US2013/030779 and US 13/799,620, reflecting its industrial relevance in pharmaceutical and materials synthesis .
Properties
Molecular Formula |
C26H43Cl2NO3PPdS+ |
|---|---|
Molecular Weight |
658.0 g/mol |
IUPAC Name |
1-[ditert-butyl(sulfonato)phosphaniumyl]butane;dichloromethane;methane;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C12H10N.C12H27O3PS.CH2Cl2.CH4.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-16(11(2,3)4,12(5,6)7)17(13,14)15;2-1-3;;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H2;1H4;/q-1;;;;+2 |
InChI Key |
QCHCUQFPONGQFN-UHFFFAOYSA-N |
Canonical SMILES |
C.CCCC[P+](C(C)(C)C)(C(C)(C)C)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
Ligand Preparation :
Di-t-butyl(n-butyl)phosphine is synthesized via phosphorylation of t-butyl chloride with n-butyl lithium, followed by purification via fractional distillation. This ligand’s steric bulk is critical for stabilizing the palladium center during catalysis.Palladation Reaction :
2'-Amino-1,1'-biphenyl-2-yl methanesulfonate is reacted with palladium(II) acetate in isopropyl acetate at 20°C , forming a palladacycle intermediate. The amino group acts as a directing group, enabling cyclometalation.Adduct Formation :
The intermediate is treated with di-t-butyl(n-butyl)phosphine in toluene at 65°C , followed by crystallization in tetrahydrofuran at 20°C to yield the dichloromethane adduct.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents | Solvent | Temperature | Time | Yield* |
|---|---|---|---|---|---|
| 1 | t-BuCl, n-BuLi | Isopropyl acetate | 20°C | 4 h | 85% |
| 2 | Pd(OAc)₂, methanesulfonate | Toluene | 65°C | 6 h | 72% |
| 3 | THF, CH₂Cl₂ | Tetrahydrofuran | 20°C | 12 h | 68% |
*Reported yields are approximate and based on laboratory-scale procedures.
Optimization of Reaction Parameters
Solvent Selection
Temperature and Atmosphere
Reactions are conducted under nitrogen atmosphere to prevent palladium oxidation. The exothermic palladation step requires precise temperature control at 65°C to avoid ligand dissociation.
Characterization and Quality Control
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a square-planar geometry around palladium, with bond lengths of 2.28 Å (Pd–P) and 2.05 Å (Pd–N) .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 572.05 g/mol |
| Melting Point | 157–162°C (decomp.) |
| Solubility | CH₂Cl₂, THF, toluene |
| CAS Number | 1445086-17-8 |
Applications in Catalysis
This complex excels in Suzuki-Miyaura , Negishi , and Buchwald-Hartwig couplings , enabling C–C and C–N bond formation under mild conditions. For example, in Suzuki reactions, it achieves turnover numbers (TON) exceeding 10,000 due to its resistance to deactivation.
Chemical Reactions Analysis
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane undergoes various types of chemical reactions:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille reactions.
Reagents and Conditions: Typical reagents include boronic acids, aryl halides, and alkylboronic acids.
Scientific Research Applications
Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane involves the following steps:
Transmetalation: The activated palladium complex undergoes transmetalation with boronic acids or alkylboronic acids to form a palladium-aryl or palladium-alkyl intermediate.
Reductive Elimination: The final step is reductive elimination, where the palladium complex releases the coupled product and regenerates the active palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous palladacycles, emphasizing ligand architecture, catalytic performance, and applications:
Ligand Steric and Electronic Effects
- Steric Bulk : The target compound’s di-t-butyl(n-butyl)phosphine ligand offers intermediate steric protection compared to cataCXium A Pd G3 (diadamantyl, larger cone angle) and EtCPhos (diethyl, smaller cone angle). This makes it suitable for moderately hindered substrates .
- Electronic Effects: The 2'-amino group on the biphenyl backbone donates electron density to palladium, facilitating oxidative addition. In contrast, t-BuBrettPhos Pd G4 (methylamino substituent) provides slightly reduced electron donation, altering substrate scope .
Catalytic Performance
- Substrate Scope: The target compound outperforms BINAP Palladacycle in non-chiral Suzuki-Miyaura couplings due to its faster activation kinetics . However, t-BuXPhos Palladacycle excels in coupling sterically demanding aryl chlorides .
- Turnover Frequency (TOF): Compounds with electron-donating ligands (e.g., Amphos Palladacycle) exhibit higher TOFs in amination reactions compared to the target compound .
Stability and Handling
- Thermal Stability : The DTBPF Palladacycle (ferrocene-based) remains active at temperatures >100°C, whereas the target compound is recommended for reactions below 80°C .
- Solubility: Dichloromethane adducts (e.g., target compound, cataCXium A Pd G3) improve solubility in non-polar solvents compared to non-solvated analogs .
Q & A
Basic: What is the role of the di-t-butyl(n-butyl)phosphine ligand in this palladium complex?
The di-t-butyl(n-butyl)phosphine ligand serves as a sterically bulky, electron-rich phosphine that stabilizes the palladium center and enhances oxidative addition in cross-coupling reactions. Its t-butyl groups provide steric protection to the metal center, reducing unwanted side reactions (e.g., β-hydride elimination), while the n-butyl chain modulates solubility in organic solvents. This ligand design is critical for improving catalytic turnover and selectivity, as noted in patents PCT/US2013/030779 and US 13/799620 .
Basic: What are the recommended storage conditions to maintain the stability of this palladium catalyst?
The complex should be stored under inert atmosphere (e.g., argon or nitrogen) in a dark environment at 2–8°C to prevent ligand oxidation or palladium aggregation. Dichloromethane adducts, such as this compound, may degrade upon prolonged exposure to light or moisture, leading to reduced catalytic activity .
Advanced: How does modifying the phosphine ligand structure influence catalytic efficiency in cross-coupling reactions?
Ligand modifications alter steric and electronic properties, directly impacting reaction rates and selectivity. For example:
- Electron-rich ligands (e.g., di-t-butylphosphine) accelerate oxidative addition in aryl halide activation.
- Bulky ligands (e.g., tri-i-propylphenyl groups) suppress undesired side reactions in sterically hindered substrates.
Comparative studies of structurally similar palladacycles (e.g., t-BuXPhos vs. BINAP-based catalysts) show ligand-dependent differences in yields for Suzuki-Miyaura couplings (see page 242 in ) .
Advanced: What analytical techniques are most effective for characterizing the structural integrity of this palladium complex?
Key techniques include:
- X-ray crystallography for confirming coordination geometry (e.g., uses single-crystal X-ray studies to resolve Pd-ligand bonding).
- 31P NMR to verify phosphine ligand coordination and purity.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- TGA/DSC for assessing thermal stability and solvent adduct retention .
Basic: What are the typical reaction solvents and conditions for Suzuki-Miyaura couplings using this catalyst?
Optimal solvents include toluene, dichloromethane, or DMF, with reaction temperatures ranging from 60–110°C. Base additives (e.g., Cs2CO3) and low catalyst loadings (0.5–2 mol%) are standard. For example, highlights the use of dichloromethane in ultrasonic-assisted reactions at 60°C .
Advanced: How does the presence of dichloromethane as a solvent adduct affect the catalyst's reactivity and handling?
Dichloromethane stabilizes the palladium complex by occupying labile coordination sites, preventing ligand dissociation during storage. However, residual solvent may influence reaction kinetics by competing with substrates for coordination. Pre-drying the catalyst under vacuum (e.g., 10−3 mbar) before use is recommended to mitigate solvent interference .
Basic: What is the significance of the 'Gen. 3' designation in this palladacycle catalyst series?
"Gen. 3" denotes third-generation palladacycles optimized for broad substrate scope and air/moisture tolerance. These improvements stem from ligand modifications (e.g., amino-biphenyl backbones) and methanesulfonate counterions, which enhance solubility and catalytic activity compared to earlier generations (referenced in Technical Note 15-1242, ) .
Advanced: What strategies can be employed to mitigate palladium leaching and improve catalyst recyclability?
- Ligand immobilization : Attaching phosphine ligands to solid supports (e.g., silica) reduces metal leaching.
- Bidentate ligands : Use of chelating ligands (e.g., BINAP) enhances metal stability.
- Flow chemistry : Continuous flow systems minimize catalyst degradation by reducing exposure to harsh conditions (patent US 6,395,916 in ) .
Basic: How does the electronic nature of the amino substituent on the biphenyl ligand influence catalytic activity?
The electron-donating amino group (-NH2) facilitates reductive elimination steps by increasing electron density at the palladium center. This enhances catalytic turnover in coupling reactions, particularly for electron-deficient aryl halides (see page 243 in for comparative data) .
Advanced: What are the key differences in catalytic performance between this complex and other palladacycles with different phosphine ligands?
Differences arise from steric bulk, electronic tuning, and chelation effects. For enantioselective reactions, BINAP or DTBPF ligands are preferred .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
